REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]([O:12][CH3:13])=[O:11])[CH:5]=[CH:6][C:7]=1[OH:8].[Br:14][CH2:15][CH2:16][CH2:17]Br.C(=O)([O-])[O-].[K+].[K+]>CC(=O)CC>[F:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]([O:12][CH3:13])=[O:11])[CH:5]=[CH:6][C:7]=1[O:8][CH2:17][CH2:16][CH2:15][Br:14] |f:2.3.4|
|
Name
|
|
Quantity
|
25.545 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1O)CC(=O)OC
|
Name
|
|
Quantity
|
48.79 mL
|
Type
|
reactant
|
Smiles
|
BrCCCBr
|
Name
|
|
Quantity
|
50.859 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CC(CC)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was partitioned between isopropyl acetate and pH 4 buffer
|
Type
|
WASH
|
Details
|
The organic was washed once with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The organic was filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to an oil which
|
Type
|
CUSTOM
|
Details
|
was chromatographed over silica gel with hexane/methylene chloride (2:1)
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1OCCCBr)CC(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |